molecular formula C10H16F2O2 B1457190 Ethyl 2-(4,4-difluorocyclohexyl)acetate CAS No. 915213-54-6

Ethyl 2-(4,4-difluorocyclohexyl)acetate

Cat. No. B1457190
CAS RN: 915213-54-6
M. Wt: 206.23 g/mol
InChI Key: GZWGGXBBJGJHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4,4-difluorocyclohexyl)acetate is a chemical compound with the IUPAC name ethyl (4,4-difluorocyclohexyl)acetate . It has a molecular weight of 206.23 . The InChI code for this compound is 1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4,4-difluorocyclohexyl)acetate consists of a cyclohexyl ring with two fluorine atoms attached at the 4,4-positions. An acetate group is attached to the cyclohexyl ring .


Physical And Chemical Properties Analysis

Ethyl 2-(4,4-difluorocyclohexyl)acetate is a liquid at room temperature .

Scientific Research Applications

Environmental Science

This compound could be investigated for its environmental fate and behavior. Understanding its degradation pathways and persistence in various ecosystems can inform environmental risk assessments and pollution control strategies.

Each of these applications leverages the unique chemical structure of Ethyl 2-(4,4-difluorocyclohexyl)acetate to fulfill specific research and industrial needs. The compound’s versatility highlights its importance in scientific research across multiple disciplines .

Safety and Hazards

The safety information for Ethyl 2-(4,4-difluorocyclohexyl)acetate includes a warning signal word . The hazard statements include H302, H315, H319, H335 , which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

ethyl 2-(4,4-difluorocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWGGXBBJGJHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4,4-difluorocyclohexyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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